(E,E)-11,13-Hexadecadien-1-ol: A Technical Guide to its Putative Role and Analysis as a Lepidopteran Sex Pheromone Component
(E,E)-11,13-Hexadecadien-1-ol: A Technical Guide to its Putative Role and Analysis as a Lepidopteran Sex Pheromone Component
Foreword: This technical guide provides an in-depth overview of (E,E)-11,13-Hexadecadien-1-ol, a conjugated diene long-chain alcohol implicated as a semiochemical in several species of Lepidoptera. While its presence as a naturally occurring pheromone component is not as extensively documented as its (Z,Z) and (Z,E) isomers, its synthesis and biological activity are of significant interest to researchers in chemical ecology and pest management. This document outlines the general methodologies for the isolation and identification of such pheromone components, details a plausible synthetic pathway for the (E,E) isomer, and presents available data on its biological activity.
Discovery and Putative Role
(E,E)-11,13-Hexadecadien-1-ol has been identified as a pheromone component for several moth species, including the cabbage webworm (Hellula undalis), the iron prominent (Notodonta dromedarius), and the large dark prominent (Notodonta torva).[1] It is also described as a synthetic isomer of a hexane (B92381) extract from the pheromone glands of the unmated female navel orangeworm (Amyelois transitella) that exhibits attractiveness to males.[2][3] This suggests that while it may be a minor, difficult-to-detect natural component, it can still elicit a behavioral response.
The specific role of the (E,E) isomer in the pheromone blend can vary. In some species, it may act as a primary attractant, while in others, it could be a synergist, enhancing the effect of other pheromone components, or even an antagonist at certain concentrations.
Experimental Protocols
General Pheromone Gland Extraction and Isolation
The following is a generalized protocol for the extraction of pheromone glands from female moths, based on standard methods used for other lepidopteran species.
Objective: To obtain a crude extract of pheromone components from female moth pheromone glands.
Materials:
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Virgin female moths (24-48 hours old)
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Dissecting microscope
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Fine-tipped forceps
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Micro-scissors
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Hexane (HPLC grade)
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Glass vials with Teflon-lined caps
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Internal standard (e.g., a known amount of a C15 or C17 hydrocarbon)
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Nitrogen gas stream
Procedure:
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Gland Excision: During the female's calling period (typically in the scotophase), anesthetize a virgin female moth by cooling. Under a dissecting microscope, carefully excise the pheromone gland, which is usually located at the terminal abdominal segments.
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Solvent Extraction: Immediately place the excised glands in a glass vial containing a small volume (e.g., 50-100 µL) of hexane and the internal standard.
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Extraction Period: Allow the glands to extract for a period of 30 minutes to several hours at room temperature.
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Concentration: Carefully remove the gland tissue from the solvent. If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen gas.
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Storage: Store the crude extract at -20°C or lower in a sealed vial until analysis.
Chemical Analysis and Identification
The identification of pheromone components in the crude extract is typically achieved through a combination of gas chromatography (GC) coupled with various detectors.
Instrumentation:
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Gas Chromatograph (GC)
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Flame Ionization Detector (FID)
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Mass Spectrometer (MS)
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Electroantennographic Detector (EAD)
Procedure:
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GC-FID Analysis: Inject an aliquot of the crude extract into the GC-FID to separate the components and obtain a chromatogram showing the relative abundance of each compound.
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GC-MS Analysis: Inject another aliquot into the GC-MS to obtain mass spectra of the separated components. The fragmentation patterns are compared with spectral libraries (e.g., NIST) and with synthetic standards to tentatively identify the chemical structures.
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GC-EAD Analysis: Inject the extract into a GC-EAD system. The effluent from the GC column is split, with one part going to a detector (e.g., FID) and the other passing over a male moth's antenna. Electrophysiologically active compounds that elicit a response from the antenna are identified.[4] This is a crucial step to determine which components are biologically relevant.
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Structure Confirmation: The final confirmation of the structure and stereochemistry is achieved by comparing the retention times and mass spectra of the natural components with those of authenticated synthetic standards of all possible isomers on both polar and non-polar GC columns.
Synthesis of (E,E)-11,13-Hexadecadien-1-ol
A plausible synthetic route for (E,E)-11,13-hexadecadien-1-ol can be adapted from established methods for synthesizing conjugated dienes, such as the Wittig reaction.
Reaction Scheme (Illustrative):
A common strategy involves the coupling of a C11 phosphonium (B103445) ylide with a C5 aldehyde.
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Preparation of the C11 Phosphonium Salt:
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Start with 11-bromo-1-undecanol.
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Protect the hydroxyl group (e.g., as a tetrahydropyranyl ether).
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React the protected bromo-alcohol with triphenylphosphine (B44618) to form the corresponding phosphonium salt.
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Preparation of the C5 Aldehyde:
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Use (E)-2-pentenal as the starting material.
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Wittig Reaction:
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Deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium) to form the ylide.
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React the ylide with (E)-2-pentenal. This reaction typically yields a mixture of (Z,E) and (E,E) isomers. The reaction conditions can be optimized to favor the (E,E) product.
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Deprotection and Purification:
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Remove the protecting group from the hydroxyl function.
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Purify the resulting (E,E)-11,13-hexadecadien-1-ol from the isomeric mixture and byproducts using column chromatography.
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Quantitative Data
Quantitative data on the natural abundance of (E,E)-11,13-Hexadecadien-1-ol is scarce. However, for related species and isomers, the ratios of different components in the pheromone blend are critical for optimal biological activity.
| Pheromone Component | Species | Ratio/Amount | Reference |
| (Z)-11-hexadecen-1-yl acetate | Herpetogramma licarsisalis | Major Component | [5][6] |
| (11Z,13E)-hexadecadien-1-yl acetate | Herpetogramma licarsisalis | Minor Component | [5][6] |
| (11Z,13Z)-hexadecadienal | Notodontidae species | Varies | [7][8] |
| (11Z,13Z)-hexadecadien-1-ol | Notodontidae species | Varies | [7][8] |
Visualizations
Experimental Workflow for Pheromone Identification
Caption: Workflow for the extraction, analysis, and identification of insect sex pheromones.
Generalized Insect Olfactory Signaling Pathway
Caption: Generalized olfactory signaling pathway in an insect olfactory receptor neuron.
References
- 1. Semiochemical compound: (E,E)-11,13-Hexadecadien-1-ol | C16H30O [pherobase.com]
- 2. (E,E)-11,13-Hexadecadien-1-ol | Others 15 | 98010-23-2 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile and Efficient Syntheses of (11 Z,13 Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile and Efficient Syntheses of (11Z,13Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PMC [pmc.ncbi.nlm.nih.gov]
